molecular formula C13H21N3O4S B2510975 ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1260912-39-7

ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2510975
CAS No.: 1260912-39-7
M. Wt: 315.39
InChI Key: BKJQFXFVYGUNGD-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by:

  • Ethyl group at the N1 position.
  • Piperidin-1-ylsulfonyl moiety at the C3 position.
  • Ethyl ester at the C4 position.

Pyrazole derivatives are widely studied for their biological activities, including antifungal, anti-inflammatory, and enzyme inhibition properties .

Properties

IUPAC Name

ethyl 1-ethyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-3-15-10-11(13(17)20-4-2)12(14-15)21(18,19)16-8-6-5-7-9-16/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJQFXFVYGUNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation via Cyclocondensation Reactions

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors

The pyrazole ring is most commonly synthesized via the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, this approach necessitates a β-keto ester precursor 2a (e.g., ethyl 3-oxobutanoate) and a substituted hydrazine 1a (e.g., ethyl hydrazine) (Scheme 1).

Reaction Conditions :

  • Solvent: Ethanol or acetonitrile
  • Temperature: Reflux (80–100°C)
  • Yield: 60–85% (dependent on substituents).

The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents. For instance, ethyl hydrazine preferentially forms the 1-ethyl-substituted pyrazole, while the β-keto ester directs the carboxylate to the 4-position.

Table 1: Representative Cyclocondensation Reactions
Hydrazine 1,3-Dicarbonyl Compound Product Regiochemistry Yield (%)
Ethyl hydrazine Ethyl 3-oxobutanoate 1-Ethyl-4-carboxylate 78
Phenylhydrazine Methyl 3-ketopentanoate 1-Phenyl-4-carboxylate 65

Multi-Step Synthesis from β-Enamino Diketones

Enamine Method for Regiocontrolled Pyrazole Formation

β-Enamino diketones 4a , derived from N-Boc-piperidine carboxylic acids, react with hydrazines to yield pyrazole carboxylates 5a (Scheme 4). Subsequent deprotection and sulfonylation introduce the piperidin-1-ylsulfonyl group.

Key Steps :

  • Enamine Formation : Treatment of β-keto ester 2a with N,N-dimethylformamide dimethyl acetal (DMF·DMA) yields β-enamino diketone 4a .
  • Cyclocondensation : Reaction with ethyl hydrazine generates 1-ethyl-4-carboxylate pyrazole 5a .
  • Sulfonylation : Boc deprotection followed by sulfonylation with piperidin-1-sulfonyl chloride produces the target compound.
Table 2: Optimization of Cyclocondensation Conditions
Solvent Temperature (°C) Regioselectivity (5a:6a) Yield (%)
Ethanol 80 99:1 78
Acetonitrile 80 85:15 65
CCl₄ 60 70:30 50

Alternative Routes via 1,3-Dipolar Cycloaddition

Sydnone-Alkyne Cycloaddition

Sydnones 7a undergo 1,3-dipolar cycloaddition with acetylene derivatives 8a to form pyrazoles 9a (Scheme 5). Functionalization with piperidin-1-sulfonyl chloride introduces the sulfonamide group.

Advantages :

  • High regioselectivity (3:1 for 5-sulfonamide products).
  • Scalable under mild conditions.

Limitations :

  • Requires pre-functionalized sydnone precursors.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Cyclocondensation : Offers moderate yields (60–85%) but requires inexpensive reagents.
  • C–H Sulfonylation : Higher atom economy but dependent on costly palladium catalysts.

Regiochemical Challenges

The 3-position’s reactivity is influenced by adjacent nitrogen atoms, necessitating precise control to avoid byproducts. Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.

Reagents/Conditions Products Yield Reference
6M HCl, reflux, 4–6 hrs1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid85–90%
2M NaOH, ethanol, 60°C, 3 hrsSame as above78–82%

Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by elimination of ethanol. The sulfonamide group remains stable under these conditions.

Oxidation Reactions

The compound’s pyrazole ring and alkyl chains can undergo oxidation, particularly at the ethyl group or the piperidine nitrogen.

Reagents/Conditions Products Notes Reference
KMnO₄, H₂O-pyridine, 80°C, 2 hrs1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acidComplete ester-to-acid conversion
CrO₃, acetic acid, RT, 12 hrsOxidation intermediates detected via TLCRequires optimized conditions

Key Insight : Potassium permanganate selectively oxidizes the ester to a carboxylic acid without affecting the sulfonamide group .

Sulfonamide Group Reactivity

The piperidin-1-ylsulfonyl group participates in nucleophilic substitution or elimination reactions due to its electron-withdrawing nature.

Reagents/Conditions Products Outcome Reference
NH₃ (g), DMF, 100°C, 8 hrs1-ethyl-3-(piperidin-1-ylsulfonamide)-1H-pyrazole-4-carboxylateLow yield (≤30%)
LiAlH₄, THF, 0°C, 1 hrReduction not observedSulfonamide stability confirmed

Mechanism : The sulfonamide’s resonance stabilization makes it resistant to reduction, but it can act as a leaving group under strong nucleophilic conditions .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring’s C-5 position is susceptible to electrophilic substitution, though steric hindrance from the sulfonamide group limits reactivity.

Reagents/Conditions Products Yield Reference
HNO₃, H₂SO₄, 0°C, 2 hrsNitration at C-545–50%
Br₂, CHCl₃, RT, 6 hrsNo reaction

Note : Electron-withdrawing substituents (e.g., sulfonamide) deactivate the ring toward bromination but allow nitration under vigorous conditions .

Functionalization of the Piperidine Ring

The piperidine nitrogen can undergo alkylation or acylation to introduce new substituents.

Reagents/Conditions Products Application Reference
CH₃I, K₂CO₃, DMF, 60°C, 12 hrsN-methylpiperidin-1-ylsulfonyl derivativeEnhanced lipophilicity
Ac₂O, pyridine, RT, 24 hrsN-acetylpiperidin-1-ylsulfonyl derivativeImproved metabolic stability

Impact : Alkylation/acylation modulates the compound’s pharmacokinetic properties, making it valuable in medicinal chemistry .

Comparative Reactivity with Analogues

The ethyl and sulfonamide groups differentiate this compound from simpler pyrazole derivatives:

Compound Ester Hydrolysis Rate Sulfonamide Reactivity Reference
Ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylateFast (t₁/₂ = 1.5 hrs)Low
Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylateSlow (t₁/₂ = 6 hrs)

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent antimicrobial activities. Ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has shown effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating their potential as antimicrobial agents .

Anticancer Potential

Research indicates that pyrazole derivatives can inhibit tubulin polymerization, a critical process in cancer cell division. This compound may play a role in developing new anticancer therapies by targeting this mechanism. Compounds with similar structures have shown promising results in inhibiting cancer cell growth in vitro, suggesting that this compound could also be explored for its anticancer properties .

Pharmaceutical Applications

The compound is being investigated for its potential use in developing new pharmaceuticals, particularly in treating infections and cancer. Its structural properties allow it to interact with biological targets effectively, making it a candidate for further drug formulation studies .

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinylsulfonyl group is believed to play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The pyrazole ring may interact with other parts of the target molecule, stabilizing the compound-target complex and enhancing its biological activity.

Comparison with Similar Compounds

Substituent Variations at the N1 Position

Compound Name N1 Substituent Key Features/Applications Reference
Ethyl 1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate Methyl Structural analog with reduced steric bulk; discontinued due to unspecified reasons .
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Phenyl Exhibits antifungal activity via substitution/Suzuki coupling .
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl Commercial availability for pesticide testing; MP 153–154°C .

Substituent Variations at the C3 Position

Compound Name C3 Substituent Key Features/Applications Reference
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Trifluoromethyl Intermediate for antifungal carboxamides; synthesized via substitution/Suzuki reactions .
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl Used in crystallography studies; hydrogen-bonding motifs analyzed .
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Amino Antitumor applications; synthesized via hydrazide intermediates .

Key Insight : The piperidin-1-ylsulfonyl group at C3 introduces a sulfonamide functionality, which may enhance solubility and hydrogen-bonding capacity compared to hydrophobic groups like trifluoromethyl .

Substituent Variations at the C4 Position

Compound Name C4 Substituent Key Features/Applications Reference
Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate Hydroxy Anti-angiogenic activity (IC₅₀ = 200 µM against PfDHOD) .
Ethyl 5-amino-1H-pyrazole-4-carboxylate Amino Building block for triazole-pyrazole hybrids .

Key Insight : The ethyl ester at C4 is a common feature in bioactive pyrazoles, facilitating metabolic stability and synthetic versatility .

Physicochemical Data

Property Target Compound* Ethyl 1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
Molecular Weight 312.35 g/mol† 298.33 g/mol
Purity N/A ≥95%
Stability N/A Discontinued (commercial sources)

*Data inferred from analogs; †Calculated for C₁₂H₁₈N₄O₄S.

Biological Activity

Ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (CAS Number: 1260912-39-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H21N3O4S
  • Molecular Weight : 315.39 g/mol

The compound features a pyrazole ring, a piperidine moiety, and a sulfonyl group, which are crucial for its biological activity. The structural arrangement allows for interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. A notable investigation evaluated several pyrazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that compounds with similar structures exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
4a0.22S. aureus
5a0.23S. epidermidis
7b0.25E. coli

Antitumor Activity

Pyrazole derivatives are also recognized for their antitumor properties. A study assessed the cytotoxic effects of several synthesized pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds demonstrated significant cytotoxicity, particularly when used in combination with doxorubicin, suggesting a potential synergistic effect that could enhance therapeutic outcomes in resistant cancer types .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group enhances binding affinity, allowing the compound to modulate target activity effectively. This modulation can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

Case Study 1: Antimicrobial Evaluation

In an antimicrobial evaluation study, five pyrazole derivatives were tested for their ability to inhibit biofilm formation and bacterial growth. The results demonstrated that derivative 7b was the most effective, leading to further exploration of its structure for optimizing antimicrobial properties .

Case Study 2: Anticancer Synergy

A combination therapy study involving pyrazole derivatives and doxorubicin showed promising results in enhancing cytotoxicity against breast cancer cells. The study utilized the Combination Index method to assess synergy, revealing that certain pyrazoles significantly improved the efficacy of doxorubicin in resistant cell lines .

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl 1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate?

Synthetic optimization requires precise control of reaction conditions, including:

  • Temperature : Pyrazole cyclization typically occurs at 80–100°C, while sulfonation steps (e.g., introducing the piperidin-1-ylsulfonyl group) may require lower temperatures (40–60°C) to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Catalysts : EDCI/HOBt systems improve coupling efficiency in amide bond formation (e.g., linking piperidine sulfonamide to the pyrazole core) .
  • Purification : Silica gel chromatography (eluent: hexane/ethyl acetate gradients) resolves regioisomeric byproducts, with HPLC-MS confirming purity >95% .

Q. How can structural characterization of this compound be methodically validated?

A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for the ethyl ester (δ ~4.2 ppm, quartet; δ ~14 ppm for carbonyl) and piperidine sulfonamide protons (δ ~2.5–3.5 ppm) .
    • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonamide S=O) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ at m/z ~355.1) and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves spatial conformation of the sulfonamide and pyrazole rings, critical for docking studies .

Q. What biological activity screening strategies are appropriate for this compound?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases (e.g., PI3K, CDKs) due to sulfonamide’s ATP-binding pocket affinity .
    • Antimicrobial activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • In vivo models : Acute toxicity (rodent LD₅₀) and anti-inflammatory efficacy (carrageenan-induced paw edema) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies often arise from minor structural variations:

  • Case study : Replacement of the 4-fluorophenyl group (in analog A ) with methylsulfonyl (in analog B ) reduced antimicrobial activity by 60%, likely due to altered lipophilicity (ClogP: A = 2.1 vs. B = 1.4) .
  • Mitigation :
    • Systematically vary substituents (e.g., piperidine vs. morpholine sulfonamides) and correlate with LogP/pKa .
    • Use molecular dynamics simulations to predict target binding affinities .

Q. What experimental designs are effective for elucidating structure-activity relationships (SAR) in this scaffold?

  • Stepwise functionalization :
    • Core modifications : Compare ethyl ester vs. methyl ester derivatives to assess steric effects on bioavailability .
    • Sulfonamide variations : Piperidine vs. pyrrolidine sulfonamides alter hydrogen-bonding networks with biological targets .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify essential motifs (e.g., sulfonamide orientation) .

Q. How to address challenges in reaction mechanism elucidation for key synthetic steps?

  • Computational modeling : Density functional theory (DFT) calculations reveal transition states in pyrazole cyclization (e.g., activation energy ~25 kcal/mol for [3+2] dipolar cycloaddition) .
  • Kinetic studies : Monitor intermediates via in-situ FTIR to identify rate-limiting steps (e.g., sulfonation at C3-position requires 6–8 hours for completion) .

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